molecular formula C4H10Cl3CoN3-3 B13733143 Bis(2-azanidylethyl)azanide;trichlorocobalt CAS No. 15025-06-6

Bis(2-azanidylethyl)azanide;trichlorocobalt

Cat. No.: B13733143
CAS No.: 15025-06-6
M. Wt: 265.43 g/mol
InChI Key: XOIIGNRPLGZKHO-UHFFFAOYSA-K
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Description

Bis(2-azanidylethyl)azanide;trichlorocobalt is a coordination compound with the chemical formula CoCl3(C4H12N3) It is known for its unique structure, where cobalt is coordinated with three chloride ions and a ligand containing azanidylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-azanidylethyl)azanide;trichlorocobalt typically involves the reaction of cobalt chloride with a ligand containing azanidylethyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

CoCl2+H2NCH2CH2NH2CoCl3(C4H12N3)\text{CoCl}_2 + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CoCl}_3(\text{C}_4\text{H}_{12}\text{N}_3) CoCl2​+H2​NCH2​CH2​NH2​→CoCl3​(C4​H12​N3​)

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the purification of the final product through crystallization or other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(2-azanidylethyl)azanide;trichlorocobalt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.

    Reduction: It can be reduced to form lower oxidation state cobalt complexes.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve the use of other amines or phosphines as substituting ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes.

Scientific Research Applications

Bis(2-azanidylethyl)azanide;trichlorocobalt has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of advanced materials and as a precursor for other cobalt-containing compounds.

Mechanism of Action

The mechanism by which bis(2-azanidylethyl)azanide;trichlorocobalt exerts its effects involves coordination chemistry principles. The cobalt center can interact with various substrates, facilitating reactions through electron transfer or coordination. The azanidylethyl groups provide stability and specificity to the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2,2-trichloroethyl) azodicarboxylate
  • Cobalt(III) chloride
  • Cobalt(II) chloride

Uniqueness

Bis(2-azanidylethyl)azanide;trichlorocobalt is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other cobalt complexes

Properties

CAS No.

15025-06-6

Molecular Formula

C4H10Cl3CoN3-3

Molecular Weight

265.43 g/mol

IUPAC Name

bis(2-azanidylethyl)azanide;trichlorocobalt

InChI

InChI=1S/C4H10N3.3ClH.Co/c5-1-3-7-4-2-6;;;;/h5-6H,1-4H2;3*1H;/q-3;;;;+3/p-3

InChI Key

XOIIGNRPLGZKHO-UHFFFAOYSA-K

Canonical SMILES

C(C[N-]CC[NH-])[NH-].Cl[Co](Cl)Cl

Origin of Product

United States

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